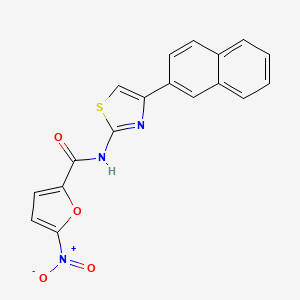
N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The presence of a nitro group and a carboxamide group in the molecule suggests that it might have potential applications in various fields, including medicinal chemistry and drug discovery.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The naphthalene and thiazole rings are likely to contribute to the compound’s aromaticity, which could affect its reactivity . The nitro group and carboxamide group could also influence the compound’s properties and behavior .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Reactivity : Aleksandrov, El’chaninov, and Stepanov (2018) synthesized N-(naphthalen-2-yl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions. They proposed a mechanism for its formation and used quantum chemical calculations for support (Aleksandrov, El’chaninov, & Stepanov, 2018).
Crystal Structure and Physical Parameters : GayathriB. et al. (2019) conducted a study on N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, analyzing its crystal structure and physical parameters using various spectroscopic methods and X-ray diffraction (GayathriB. et al., 2019).
Biological Activities
Antimicrobial Activity : Several studies have explored the antimicrobial potential of these compounds. For example, Patel et al. (2015) synthesized heterocyclic compounds with naphthalene and thiazole structures, showing significant antibacterial and antifungal activities (Patel & Patel, 2015). Evren, Yurttaş, and Yılmaz-Cankilic (2020) also found notable antimicrobial activities in their synthesized N-(naphthalen-1-yl)propanamide derivatives (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Evaluation : Salahuddin et al. (2014) studied novel naphthalene-carboxamide derivatives for their anticancer properties, finding significant activity in some compounds against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-Parkinson’s Screening : Gomathy et al. (2012) synthesized acetamide derivatives and evaluated their anti-Parkinson's activity, finding notable results in animal models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Other Applications
Spectroscopy and Dyeing Performance : Malik et al. (2018) synthesized thiadiazole derivatives and assessed their dyeing performance on fabrics, highlighting the potential use of these compounds in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Copper(ii) Determination : Bazel et al. (2018) introduced thiazolylazo dyes for the spectrophotometric determination of copper(ii), indicating the utility of these compounds in analytical chemistry (Bazel, Tupys, Ostapiuk, Tymoshuk, Imrich, & Šandrejová, 2018).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific system . Compounds containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSXPQXNGSGULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2376699.png)
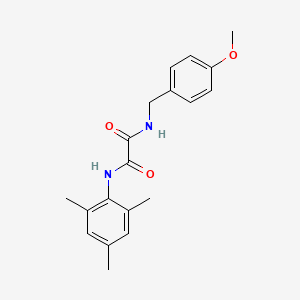
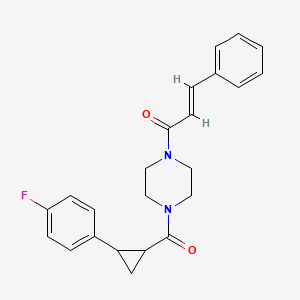
![2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid](/img/structure/B2376704.png)
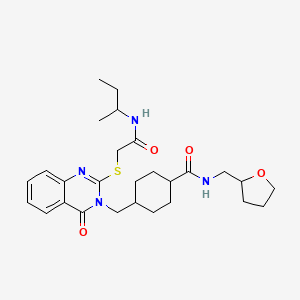
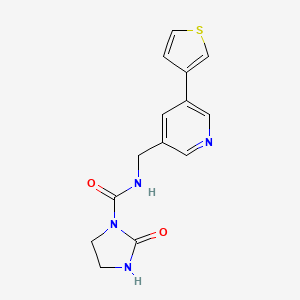

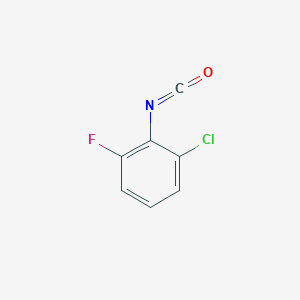

![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)
![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)
![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2376723.png)